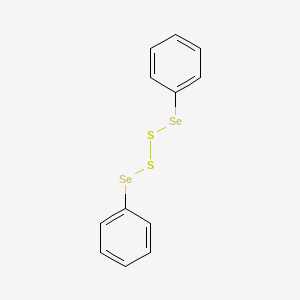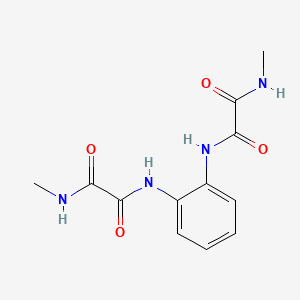![molecular formula C24H23NOS B12579313 5-[(Triphenylmethyl)sulfanyl]pent-4-enamide CAS No. 184430-35-1](/img/structure/B12579313.png)
5-[(Triphenylmethyl)sulfanyl]pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Triphenylmethyl)sulfanyl]pent-4-enamide is an organic compound with the molecular formula C24H23NOS It is characterized by the presence of a triphenylmethyl (trityl) group attached to a sulfanyl group, which is further connected to a pent-4-enamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Triphenylmethyl)sulfanyl]pent-4-enamide typically involves the reaction of triphenylmethyl chloride with a suitable thiol to form the triphenylmethyl sulfide intermediate. This intermediate is then reacted with pent-4-enamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Triphenylmethyl)sulfanyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[(Triphenylmethyl)sulfanyl]pent-4-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-[(Triphenylmethyl)sulfanyl]pent-4-enamide involves its interaction with specific molecular targets. The triphenylmethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The sulfanyl group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-4-enamide: Lacks the triphenylmethyl and sulfanyl groups, making it less sterically hindered and less reactive in certain reactions.
Triphenylmethyl sulfide: Contains the triphenylmethyl and sulfanyl groups but lacks the amide functionality, limiting its applications in biological systems.
N-alkyl amides: Similar in structure but vary in the alkyl chain length and functional groups attached, influencing their reactivity and applications.
Uniqueness
5-[(Triphenylmethyl)sulfanyl]pent-4-enamide is unique due to the combination of the triphenylmethyl, sulfanyl, and amide groups in a single molecule. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
184430-35-1 |
|---|---|
Molekularformel |
C24H23NOS |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
5-tritylsulfanylpent-4-enamide |
InChI |
InChI=1S/C24H23NOS/c25-23(26)18-10-11-19-27-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,11-17,19H,10,18H2,(H2,25,26) |
InChI-Schlüssel |
GRDGYPXQCMQYHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC=CCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
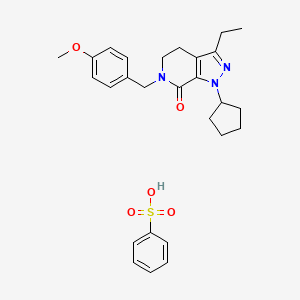
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)

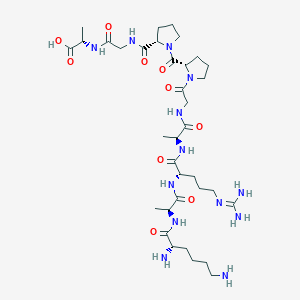

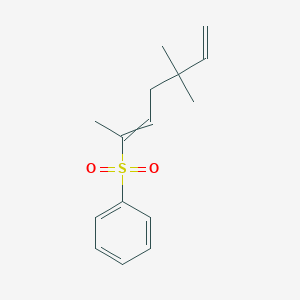
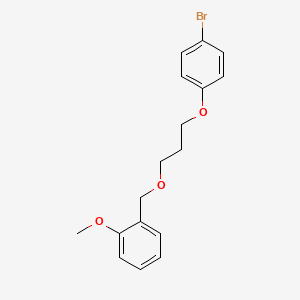
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
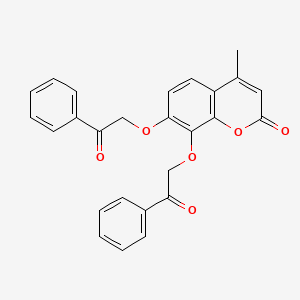
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
